Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

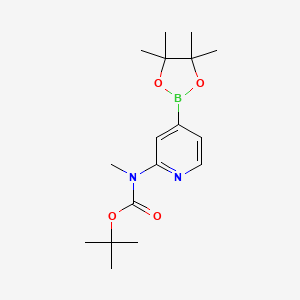

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a boronic ester-functionalized pyridine derivative with a carbamate-protected amine. Its structure features:

- A pyridine ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.

- A carbamate group at the pyridine’s 2-position, with a tert-butyl and methyl group attached to the nitrogen.

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in drug discovery and materials science . The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic steps .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-11-12(9-10-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLMYXULHFDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₃₀BNO₄

- Molecular Weight : 309.21 g/mol

- CAS Number : 885693-20-9

- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is significant for its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of various kinases. Notably, it has been studied for its inhibitory effects on:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : A critical regulator in various signaling pathways associated with cell proliferation and survival.

- ROCK-1 (Rho-associated protein kinase 1) : Involved in cytoskeletal dynamics and cellular contraction.

In vitro studies have demonstrated that compounds containing similar structures exhibit IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, with the most potent derivatives showing significant selectivity for this target .

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of this compound across several cell lines:

- HT-22 Cells : Mouse hippocampal neuronal cells.

- BV-2 Cells : Mouse microglial cells.

The compound was tested at concentrations of 0.1 to 100 µM. Results indicated that it did not significantly decrease cell viability at lower concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

- Inhibition of GSK-3β :

- Anti-inflammatory Activity :

Data Summary

| Biological Activity | Target Enzyme | IC₅₀ Value (nM) | Cell Line Tested | Observations |

|---|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | HT-22 | Potent inhibitor |

| Cytotoxicity | - | >10 | HT-22/BV-2 | No significant decrease in viability |

| Anti-inflammatory | NO/IL-6 | - | BV-2 | Significant reduction |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has been investigated for its potential anticancer properties. The incorporation of the boron-containing moiety enhances the compound's reactivity and selectivity towards cancer cells. Several studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

1.2 Drug Development

The compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its ability to form stable complexes with biological targets makes it an attractive candidate for drug design. Researchers have utilized it to develop targeted therapies that can improve the efficacy and reduce the side effects of existing treatments .

1.3 Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Specifically, its interactions with certain enzymes involved in metabolic pathways have been studied to understand its potential in regulating biochemical processes relevant to diseases such as diabetes and obesity .

Organic Synthesis

2.1 Reagent in Cross-Coupling Reactions

The compound is employed as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing group facilitates Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules . This application is significant in developing agrochemicals and pharmaceuticals.

2.2 Synthesis of Boron Compounds

This compound is also used in synthesizing other boron compounds. The unique structure allows for the introduction of boron into various organic frameworks, which is crucial for enhancing the properties of materials used in electronics and optics .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has applications in polymer chemistry. It can be used as a monomer or additive to create polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating boron into polymer matrices can improve their performance in high-temperature applications .

3.2 Nanomaterials

The compound's ability to interact with nanoscale materials has led to its use in developing nanocomposites. These materials exhibit unique properties due to their size and composition and are being explored for applications in sensors and drug delivery systems .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives of this compound against breast cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapy agents .

Case Study: Organic Synthesis

In a recent publication in Organic Letters, researchers demonstrated the successful use of this compound in a multi-step synthesis of a complex pharmaceutical intermediate via Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields with minimal by-products.

Comparison with Similar Compounds

Position of Boronic Ester on Pyridine

- Target compound : Boronic ester at pyridine-4-position (meta to carbamate).

- tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (BD230110): Boronic ester at pyridine-5-position (para to carbamate). This positional isomer exhibits distinct reactivity in cross-coupling due to electronic and steric differences .

- tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate : Boronic ester at pyridine-5-position with a nitro group at the 3-position. The electron-withdrawing nitro group reduces boronic ester reactivity compared to the target compound’s methyl group .

Substituent Effects on Pyridine

Carbamate Variations

N-Substituents on Carbamate

- Target compound : tert-Butyl and methyl groups on carbamate nitrogen.

- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (): No methyl group; lone tert-butyl.

- (R)-tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (): Chiral ethyl group introduces stereochemical complexity for targeted drug delivery .

Carbamate Linker Modifications

- tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (): Sulfonylpropyl linker increases hydrophilicity, altering solubility for medicinal chemistry applications .

Boronic Ester Modifications

Alternative Boron-Containing Groups

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate (): Carbonate instead of carbamate; used in ROS-responsive drug delivery systems .

- N,N-Dimethyl-N′-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formimidamide (): Formimidamide group enhances metal-binding capacity for catalysis .

Reactivity and Stability Comparisons

- Hydrolysis Resistance : The tert-butyl group in the target compound’s carbamate improves resistance to hydrolysis compared to analogs with smaller N-substituents (e.g., ) .

- Cross-Coupling Efficiency : Methyl substituents (electron-donating) on pyridine enhance boronic ester reactivity in Suzuki couplings versus nitro-substituted analogs () .

- Thermal Stability : Derivatives with extended linkers (e.g., sulfonylpropyl in ) may decompose at lower temperatures due to increased conformational flexibility .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Introduction of the boronate ester group onto a pyridine derivative, typically through palladium-catalyzed borylation of a halogenated pyridine precursor.

- Protection of the amino group on the pyridine ring with a tert-butyl carbamate (Boc) group to afford the carbamate functionality.

Detailed Synthetic Route

Step 1: Borylation of Pyridine Derivative

- Starting from a 2-aminopyridine or a halogenated pyridine derivative, the boronate ester is introduced using bis(pinacolato)diboron as the boron source.

- The reaction is catalyzed by palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Potassium acetate (KOAc) acts as the base.

- The solvent is typically anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane.

- The reaction is performed under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–85 °C) for several hours (4–16 h).

Example conditions from related compounds:

| Reagents and Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | DMF | 85 °C | 4 h | 41 | Inert atmosphere, degassed |

| Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-dioxane | 80 °C | Overnight | 41 | Degassed, inert atmosphere |

Step 2: Protection with tert-Butyl Carbamate

- The amino group on the pyridine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or via direct carbamate formation.

- This step can be done either before or after borylation depending on the substrate stability.

- Protection ensures stability of the amino group during subsequent reactions and facilitates purification.

Step 3: Purification and Characterization

- The crude reaction mixture is typically purified by silica gel column chromatography.

- Characterization is performed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Representative Synthetic Example

A representative synthesis from a pyridine precursor:

- A halogenated 2-aminopyridine derivative is dissolved in anhydrous DMF.

- Bis(pinacolato)diboron and potassium acetate are added.

- Pd(dppf)Cl2 catalyst is introduced under nitrogen atmosphere.

- The mixture is heated at 85 °C for 4 hours.

- After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and concentrated.

- The residue is purified by column chromatography to yield the boronate ester intermediate.

- The amino group is then protected with tert-butyl carbamate via reaction with Boc2O in the presence of a base.

- Final purification yields tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.

Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | DMF or dioxane | 80–85 | 4–16 h | ~40–45 | Inert atmosphere, degassed |

| Carbamate protection | Boc2O, base (e.g., triethylamine) | DCM or THF | RT | 1–3 h | >90 | Protects amino group |

Analytical and Research Findings

- NMR spectroscopy confirms the presence of the boronate ester and carbamate groups.

- Mass spectrometry verifies molecular weight (334.2 g/mol).

- The compound is stable under inert atmosphere and stored at 2–8 °C.

- The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a versatile synthetic intermediate.

- Research indicates potential for this compound in pharmaceutical intermediate synthesis due to its functional groups.

Summary Table of Preparation Method

| Preparation Aspect | Details |

|---|---|

| Starting Material | Halogenated 2-aminopyridine or pyridine derivative |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | Anhydrous DMF or 1,4-dioxane |

| Reaction Temperature | 80–85 °C |

| Reaction Time | 4–16 hours |

| Amino Protection | tert-Butyl carbamate (Boc) protection using Boc2O and base |

| Purification | Silica gel column chromatography |

| Typical Yields | 40–45% for borylation step; >90% for carbamate protection |

| Storage Conditions | Inert atmosphere, 2–8 °C |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, bromo- or chloropyridine intermediates are reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane under nitrogen. Post-reaction purification via silica gel chromatography yields the boronic ester . Variations in starting materials (e.g., 4-bromobenzenethiol derivatives) and reaction times may influence yields, with bromo precursors generally offering higher efficiency (65% yield) compared to chloro analogs (32%) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the boronic ester structure. Key signals include the tert-butyl group (~1.3 ppm, singlet) and pyridine protons (aromatic region, ~7–8 ppm). Coupling patterns (e.g., splitting due to boron coordination) should align with literature .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. Data collection requires high-resolution crystals, with careful attention to twinning or disorder in the dioxaborolane ring .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for challenging substrates?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. For electron-deficient aryl halides, add ligands like SPhos to enhance reactivity .

- Solvent/Base Systems : Employ mixed solvents (THF/H₂O) with K₂CO₃ or CsF to improve solubility of hydrophobic intermediates. Microwave-assisted heating can reduce reaction times .

- Monitoring : Track reaction progress via TLC or LC-MS to identify side products (e.g., protodeboronation) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or missing peaks)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deprotected carbamates or hydrolyzed boronic acids).

- Variable Temperature NMR : Assess dynamic effects (e.g., restricted rotation around the B–N bond) that may cause peak broadening .

- Alternative Techniques : ¹¹B NMR or IR spectroscopy can confirm boron coordination and ester integrity .

Q. How to handle air- and moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions and purification. Degas solvents with N₂/Ar and store intermediates under vacuum .

- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation. Avoid prolonged exposure to light or heat during storage .

Q. What approaches achieve regioselective C–H borylation in pyridine derivatives analogous to this compound?

- Methodological Answer :

- Ligand Design : Anionic ligands (e.g., bipyridine-chelated Ir catalysts) enable meta-selective borylation on pyridine rings. Steric effects from tert-butyl groups can direct reactivity to less hindered positions .

- Substrate Modification : Introducing electron-withdrawing groups (e.g., carbamates) alters electronic density, favoring borylation at specific sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.